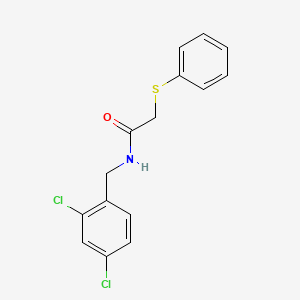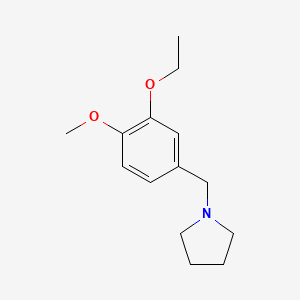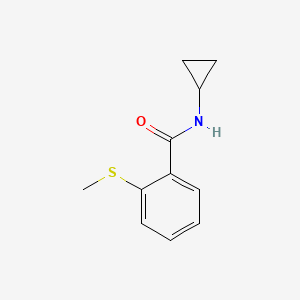
N-(2,4-dichlorobenzyl)-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-2-(phenylthio)acetamide, commonly known as DCB-PTA, is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DCB-PTA is not fully understood. It is believed to act as a thiol-containing compound, which can interact with various enzymes and proteins. DCB-PTA has been shown to inhibit the activity of glutathione S-transferase, an enzyme that is involved in detoxification processes. It has also been shown to inhibit the activity of thioredoxin reductase, an enzyme that is involved in redox signaling.
Biochemical and Physiological Effects:
DCB-PTA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. DCB-PTA has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DCB-PTA has several advantages for lab experiments. It is a readily available compound that can be synthesized in the lab. It is also stable and can be stored for long periods of time. However, DCB-PTA has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It can also interfere with the activity of other enzymes and proteins in the cell, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of DCB-PTA. One direction is to further investigate its anticancer properties and its potential as a cancer drug. Another direction is to study its role in redox signaling and oxidative stress. DCB-PTA could also be used as a tool to study the role of thiol-containing compounds in various biological processes. Additionally, the development of new DCB-PTA derivatives with improved properties could lead to the discovery of new drugs and therapies.
Méthodes De Synthèse
The synthesis of DCB-PTA involves the reaction between 2,4-dichlorobenzyl chloride and phenylthioacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
DCB-PTA has been used in various scientific research applications. It has been shown to have anticancer properties and has been studied as a potential cancer drug. It has also been used as a tool to study the role of thiol-containing compounds in various biological processes. DCB-PTA has been used to study the mechanism of action of various enzymes and proteins, including glutathione S-transferase and thioredoxin reductase.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-7-6-11(14(17)8-12)9-18-15(19)10-20-13-4-2-1-3-5-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSFCLYDSVBZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)
![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)




![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)



![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)